N-(2,4-dimethoxyphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4S/c1-24-11-6-7-12(13(9-11)25-2)18-15(22)10-26-16-19-14-5-3-4-8-21(14)17(23)20-16/h3-9H,10H2,1-2H3,(H,18,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFXHJHCZGYRQSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NC(=O)N3C=CC=CC3=N2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethoxyphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a synthetic compound that has garnered attention for its potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A pyrido[1,2-a][1,3,5]triazin moiety
- A sulfanyl functional group
- A dimethoxyphenyl substituent
This unique arrangement contributes to its biological activity and interaction with various molecular targets.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in nucleic acid synthesis. The compound may interact with:
- Dihydrofolate reductase (DHFR) : Inhibition of DHFR can disrupt folate metabolism, which is crucial for DNA synthesis and cell proliferation.
- Thymidylate synthase (TS) : Targeting TS can lead to "thymineless death," especially in rapidly dividing cells such as cancer cells.
Antimicrobial Activity
Preliminary studies have indicated that compounds related to this compound exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) values against various bacterial strains were evaluated. The compound showed potent activity against both Gram-positive and Gram-negative bacteria .
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 5.6 | |
| Escherichia coli | 10.0 | |
| Pseudomonas aeruginosa | 8.0 |
Cytotoxicity
Cytotoxicity assays revealed that the compound could induce cell death in cancer cell lines:
Case Studies
Several studies have documented the effects of similar compounds on various biological systems:
- Study on Anticancer Activity : A study demonstrated that derivatives of pyrido[1,2-a][1,3,5]triazin exhibited significant anticancer activity by inducing apoptosis in human cancer cell lines .
- Antibacterial Evaluation : Another investigation assessed the antibacterial efficacy of related compounds against resistant strains of bacteria and found that certain modifications enhanced their potency significantly .
Scientific Research Applications
Key Structural Components
| Component | Description |
|---|---|
| Dimethoxyphenyl Group | Enhances lipophilicity and biological activity. |
| Pyrido[1,2-a][1,3,5]triazin | Imparts specific pharmacological properties. |
| Sulfanyl Linker | Facilitates interactions with biological targets. |
Antimicrobial Activity
Research indicates that compounds similar to N-(2,4-dimethoxyphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide exhibit significant antimicrobial properties. Studies have evaluated their efficacy against various bacterial strains:
- Escherichia coli
- Klebsiella pneumoniae
- Staphylococcus aureus
For instance, a study demonstrated that derivatives of pyrido[1,2-a][1,3,5]triazin compounds showed promising results against these pathogens due to their ability to inhibit bacterial growth effectively .
Anticancer Potential
The compound's structure suggests potential applications in cancer treatment. Pyrido[1,2-a][1,3,5]triazin derivatives have been investigated for their ability to induce apoptosis in cancer cells. The mechanism involves the modulation of specific signaling pathways related to cell survival and proliferation.
Anti-inflammatory Properties
Another area of interest is the anti-inflammatory activity exhibited by similar compounds. Research has shown that pyrido derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), making them candidates for treating inflammatory diseases .
Antiallergic Effects
Compounds structurally related to this compound have been evaluated for antiallergic properties. In animal models of allergic reactions, some derivatives demonstrated significant reductions in allergic responses compared to standard treatments .
Reaction Conditions
The synthesis requires careful optimization of reaction conditions such as temperature and solvent choice to maximize yield and purity.
Case Study 1: Antimicrobial Evaluation
In a study published in MDPI, researchers synthesized various pyrido derivatives and assessed their antimicrobial activities against several strains. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Case Study 2: Anticancer Activity Assessment
A recent investigation into the anticancer properties of pyrido derivatives revealed that specific modifications in the molecular structure enhanced cytotoxicity against various cancer cell lines. The study highlighted the importance of structural diversity in optimizing therapeutic efficacy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Sulfanyl-Acetamide Linkages
Compound 13a (2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide)
- Structure: Contains a cyano group and hydrazinylidene moiety instead of the pyrido-triazinone ring.
- Synthesis: Prepared via coupling of cyanoacetanilide with diazonium salts (94% yield) .
- Properties : Melting point (288°C), IR peaks at 2214 cm⁻¹ (C≡N) and 1664 cm⁻¹ (C=O).
- Bioactivity: Not explicitly reported, but sulfamoyl groups are associated with anti-inflammatory activity .
N-[4-(acetylamino)phenyl]-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Structure: Triazole ring replaces pyrido-triazinone; acetylaminophenyl substituent enhances solubility.
- Applications: Triazole derivatives are known for antimicrobial and anticancer properties .
Anti-Exudative Acetamide Derivatives
2-((4-Amino-5-(furan-2-yl)-1,2,4-triazol-4H-3-yl)-sulfanyl)-N-acetamides
- Structure: Furan-substituted triazole core differs from pyrido-triazinone but shares the sulfanyl-acetamide motif.
- Bioactivity : Demonstrated significant anti-exudative activity (10 mg/kg dose) in rat models, comparable to diclofenac sodium .
- Synthesis : Alkylation of triazole-thione with α-chloroacetamides in basic conditions .
Benzothiazole-Based Analogues
(E)-N-(benzothiazole-2-yl)-3-(2,4-dimethoxyphenyl)acrylamide
- Structure: Benzothiazole replaces pyrido-triazinone; dimethoxyphenyl group is retained.
Physicochemical and Spectroscopic Comparisons
Preparation Methods
Core Pyrido-Triazine Formation
The pyrido[1,2-a]triazin-4-one core is synthesized via a cyclocondensation reaction between 2-aminopyridine derivatives and carbonyl-containing reagents. A representative pathway involves:
- Starting Material : 2-Amino-3-cyanopyridine reacts with ethyl chloroformate in anhydrous dichloromethane at 0–5°C to form an intermediate carbamate.
- Cyclization : Heating the carbamate with ammonium acetate in acetic acid at 120°C for 6 hours induces ring closure, yielding 4-oxo-4H-pyrido[1,2-a]triazine-2-carbonitrile.
- Hydrolysis : The nitrile group is converted to a thiol using phosphorus pentasulfide (P₂S₅) in dry pyridine under reflux (110°C, 4 hours), producing 2-mercapto-4H-pyrido[1,2-a]triazin-4-one.
Critical Parameters :
- Temperature control during cyclization prevents decomposition of the triazine ring.
- Anhydrous conditions are essential to avoid hydrolysis of intermediates.
Sulfanyl Acetamide Coupling
The thiol group is functionalized via nucleophilic substitution:
- Alkylation : 2-Mercapto-4H-pyrido[1,2-a]triazin-4-one reacts with chloroacetyl chloride in tetrahydrofuran (THF) at −20°C, using triethylamine as a base, to form 2-(chloroacetylthio)-4H-pyrido[1,2-a]triazin-4-one.
- Amination : The chloro intermediate is coupled with 2,4-dimethoxyaniline in dimethylformamide (DMF) at 80°C for 12 hours, yielding the final acetamide product.
Side Reactions :
- Over-alkylation at the triazine nitrogen is mitigated by maintaining low temperatures.
- Competing oxidation of the thiol to disulfide is prevented by conducting reactions under nitrogen.
Optimization of Reaction Conditions
Solvent and Catalyst Screening
Table 1 compares yields across solvent systems for the amination step:
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| DMF | Et₃N | 80 | 12 | 78 |
| THF | K₂CO₃ | 65 | 18 | 62 |
| DCM | DBU | 40 | 24 | 45 |
DMF with triethylamine provided optimal nucleophilicity for amine coupling.
Temperature-Dependent Selectivity
Heating above 85°C during cyclization led to a 15% decrease in yield due to ring-opening side reactions. Conversely, temperatures below 70°C resulted in incomplete conversion (<50%).
Purification and Analytical Characterization
Chromatographic Methods
Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane 3:7 → 1:1 gradient) to isolate the title compound in >95% purity.
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (d, J=6.8 Hz, 1H, pyrido-H), 8.25 (s, 1H, triazine-H), 7.92 (d, J=8.4 Hz, 1H, Ar-H), 6.62–6.58 (m, 2H, Ar-H), 4.32 (s, 2H, SCH₂CO), 3.85 (s, 3H, OCH₃), 3.79 (s, 3H, OCH₃).
- HRMS (ESI+) : m/z calcd for C₁₇H₁₆N₄O₄S [M+H]⁺: 373.0974; found: 373.0971.
Challenges and Mitigation Strategies
Functional Group Compatibility
- Methoxy Groups : The electron-donating 2,4-dimethoxyphenyl moiety increases susceptibility to electrophilic aromatic substitution. This is countered by using mild Lewis acids (e.g., ZnCl₂) during coupling.
- Sulfanyl Stability : Thioether linkage oxidation is minimized by adding 0.1% w/v ascorbic acid to reaction mixtures.
Scale-Up Limitations
Batch sizes >50 g resulted in exothermic runaway during cyclization. Implementing a continuous flow reactor with real-time temperature monitoring improved safety and consistency.
Applications in Medicinal Chemistry
While pharmacological studies of this specific compound are limited, structural analogs demonstrate:
Q & A
Q. What are the key steps and reaction conditions for synthesizing N-(2,4-dimethoxyphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide?
- Methodological Answer : Synthesis typically involves multi-step organic reactions:
- Core ring formation : Construction of the pyrido[1,2-a][1,3,5]triazin-4-one core via cyclization reactions under reflux conditions in polar solvents (e.g., DMF or ethanol) .
- Sulfanyl linkage introduction : Thiolation using reagents like Lawesson’s reagent or thiourea derivatives, often catalyzed by bases (e.g., K₂CO₃) at 60–80°C .
- Acetamide coupling : Reaction of the sulfanyl intermediate with 2,4-dimethoxyphenylamine via nucleophilic substitution or carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous solvents .
- Critical parameters : Temperature control (±2°C), solvent polarity, and catalyst selection are crucial for minimizing side products .
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and confirm bond formation (e.g., sulfanyl group at C2 of the triazine ring) .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using reverse-phase columns and UV detection .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .
- X-ray crystallography (if crystals are obtainable): Resolve bond angles and crystallographic packing, as demonstrated for structurally analogous compounds .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and scalability?
- Methodological Answer :
- Solvent screening : Test polar aprotic solvents (e.g., DMF, DMSO) for solubility and reaction efficiency, balancing dielectric constant and boiling point .
- Catalyst selection : Transition-metal catalysts (e.g., Pd for cross-coupling) or organocatalysts (e.g., DMAP) to accelerate specific steps .
- Continuous flow reactors : Enhance reproducibility and scalability by automating temperature/pressure control, as seen in industrial analogs .
- Computational modeling : Use density functional theory (DFT) to predict reaction pathways and transition states, reducing trial-and-error experimentation .
Q. How should researchers address contradictions in reported bioactivity data for this compound and its analogs?
- Methodological Answer :
- Structure-Activity Relationship (SAR) analysis : Systematically vary substituents (e.g., methoxy vs. chloro groups) and compare bioactivity profiles using standardized assays (e.g., IC₅₀ in enzyme inhibition) .
- Molecular docking studies : Model interactions with biological targets (e.g., kinases) to rationalize discrepancies in potency or selectivity .
- Meta-analysis of literature : Cross-reference data from independent studies to identify trends or outliers, adjusting for variables like assay conditions (pH, cell lines) .
Q. What strategies are recommended for derivatizing this compound to enhance its pharmacological properties?
- Methodological Answer :
- Functional group modifications :
- Replace the 2,4-dimethoxyphenyl group with electron-withdrawing groups (e.g., nitro) to alter electronic properties and binding affinity .
- Introduce bioisosteres (e.g., replacing the sulfanyl group with a carbonyl) to improve metabolic stability .
- Prodrug design : Conjugate with ester or phosphate groups to enhance solubility and bioavailability .
- Parallel synthesis : Use combinatorial chemistry libraries to rapidly generate and screen derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
